molecular formula C11H20N2O2 B8063184 TERT-BUTYL N-[EXO-7-AZABICYCLO[2.2.1]HEPTAN-2-YL]CARBAMATE

TERT-BUTYL N-[EXO-7-AZABICYCLO[2.2.1]HEPTAN-2-YL]CARBAMATE

Cat. No.: B8063184
M. Wt: 212.29 g/mol
InChI Key: SENOIERVHIUDCX-HRDYMLBCSA-N
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Description

TERT-BUTYL N-[EXO-7-AZABICYCLO[2.2.1]HEPTAN-2-YL]CARBAMATE, also known by its chemical formula C11H20N2O2, is a specialty chemical compound. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

The preparation of TERT-BUTYL N-[EXO-7-AZABICYCLO[2.2.1]HEPTAN-2-YL]CARBAMATE involves specific synthetic routes and reaction conditions. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid. This reaction is typically carried out in a one-step manner to produce the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

TERT-BUTYL N-[EXO-7-AZABICYCLO[2.2.1]HEPTAN-2-YL]CARBAMATE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

TERT-BUTYL N-[EXO-7-AZABICYCLO[2.2.1]HEPTAN-2-YL]CARBAMATE has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is utilized in the development of fluorescence detection agents for detecting specific amino acids like arginine . In medicine, it may be explored for its potential therapeutic properties. Industrially, it is used in the production of specialty materials and fine chemicals .

Mechanism of Action

The mechanism of action of TERT-BUTYL N-[EXO-7-AZABICYCLO[2.2.1]HEPTAN-2-YL]CARBAMATE involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with certain enzymes and receptors, leading to various biochemical effects. The molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

TERT-BUTYL N-[EXO-7-AZABICYCLO[2.2.1]HEPTAN-2-YL]CARBAMATE can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties, such as CID 2632, CID 6540461, CID 5362065, and CID 5479530 . These compounds may share some common features but differ in their specific applications and effects.

Properties

IUPAC Name

tert-butyl N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-7-4-5-8(9)12-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENOIERVHIUDCX-HRDYMLBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]2CC[C@@H]1N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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